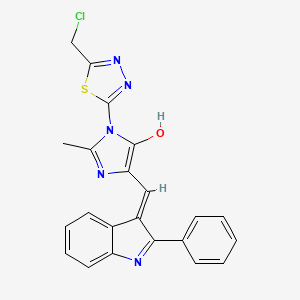
Reactive Yellow 176
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Reactive Yellow 176 is an organic dye known for its vibrant yellow color. It is widely used in the textile industry for dyeing cellulosic fabrics. The compound is characterized by its high solubility in water and its ability to form strong covalent bonds with fibers, making it a popular choice for various dyeing applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Reactive Yellow 176 involves several steps:
Diazotization: 7-Aminonaphthalene-1,3,6-trisulfonic acid is diazotized.
Coupling: The diazonium salt is then coupled with N-(3-aminophenyl)acetamide.
Condensation: The resulting product undergoes condensation with 2,4,6-Trichloro-1,3,5-triazine.
Final Condensation: The final product is obtained by condensing with 2-(3-Aminophenylsulfonyl)ethyl hydrogen sulfate.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and concentration to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Reactive Yellow 176 undergoes several types of chemical reactions:
Nucleophilic Substitution: The compound can react with nucleophiles, leading to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions.
Hydrolysis: Typically occurs under alkaline conditions with reagents like sodium hydroxide.
Major Products
Nucleophilic Substitution: Substituted products depending on the nucleophile used.
Hydrolysis: Non-reactive oxi-dye forms.
Applications De Recherche Scientifique
Reactive Yellow 176 has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of dye chemistry and reaction mechanisms.
Biology: Employed in biological staining techniques to visualize cellular components.
Medicine: Investigated for potential use in medical diagnostics and imaging.
Industry: Widely used in the textile industry for dyeing fabrics and in environmental studies for assessing dye degradation and removal techniques
Mécanisme D'action
The mechanism of action of Reactive Yellow 176 involves its ability to form covalent bonds with fibers. This is primarily achieved through nucleophilic substitution reactions where the dye reacts with hydroxyl groups in cellulose fibers. The strong covalent bonds formed ensure the dye’s durability and resistance to washing .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Reactive Yellow 17
- Reactive Yellow 145
- Reactive Yellow 86
Comparison
Reactive Yellow 176 stands out due to its high solubility in water and its ability to form strong covalent bonds with fibers. Compared to Reactive Yellow 17, this compound has a higher degradation efficiency when subjected to advanced oxidation processes . Reactive Yellow 145 and Reactive Yellow 86 also share similar applications but differ in their chemical structures and specific dyeing properties .
Propriétés
Numéro CAS |
140876-15-9 |
|---|---|
Formule moléculaire |
C28H20ClN9O16.4Na |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





